Prochlorperazine mesilate

描述

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of prochlorperazine mesilate involves the reaction of prochlorperazine base with methanesulfonic acid. The process typically includes the following steps:

Formation of Prochlorperazine Base: This involves the reaction of 2-chloro-10-(3-(4-methylpiperazin-1-yl)propyl)phenothiazine with appropriate reagents under controlled conditions.

Mesylation: The prochlorperazine base is then reacted with methanesulfonic acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of prochlorperazine base are synthesized using optimized reaction conditions to ensure high yield and purity.

Mesylation Process: The mesylation step is scaled up, and the reaction is carefully monitored to maintain consistency and quality of the final product.

化学反应分析

Metabolic Reactions

Prochlorperazine mesilate undergoes extensive hepatic metabolism, primarily via oxidation, hydroxylation, demethylation, sulfoxide formation, and glucuronic acid conjugation . CYP2D6 is the primary enzyme responsible for oxidation, while other phase I and II enzymes facilitate subsequent transformations .

Key Metabolic Pathways and Products:

These metabolites are detectable in plasma and urine, with enterohepatic circulation contributing to prolonged elimination . The terminal elimination half-life is ~8–9 hours after oral or intravenous administration .

Analytical Oxidation Reactions

This compound reacts stoichiometrically with N-chlorosuccinimide (NCS) in acidic media, enabling its quantification via titrimetric and spectrophotometric methods .

Reaction Conditions and Outcomes:

The oxidation mechanism involves bromine generation (from NCS and KBr in HCl), which reacts with prochlorperazine’s phenothiazine core to form sulfoxides . Residual bromine is quantified via dye bleaching, with linear Beer-Lambert compliance (R² ≥ 0.9986) .

Reactivity in Pharmaceutical Formulations

This compound’s phenothiazine core is prone to oxidative degradation under light or acidic conditions, necessitating antioxidants (e.g., sodium sulphite) in injectable formulations . Degradation products include sulfoxides and N-oxides, which are pharmacologically inactive .

科学研究应用

Psychiatric Applications

Prochlorperazine is primarily indicated for the treatment of psychotic disorders, including schizophrenia and schizoaffective disorder. It is effective in managing both acute episodes and chronic conditions, particularly for alleviating positive symptoms such as hallucinations and delusions .

- Dosage : For adults, the typical dosage ranges from 5 to 10 mg orally every 6 to 8 hours, with a maximum daily dose of up to 150 mg depending on the severity of symptoms .

Anti-emetic Properties

Prochlorperazine is widely recognized for its antiemetic properties, making it a first-line treatment for severe nausea and vomiting, including that associated with chemotherapy, postoperative care, and migraines.

- Migraine Treatment : Recent studies have highlighted prochlorperazine's efficacy in treating migraine-associated nausea. It has been recommended as a first-line agent in emergency departments for acute migraine management due to its rapid onset of action . In a comparative study, prochlorperazine was found to be superior to other dopamine antagonists in reducing pain and the need for opioids .

- Dosage for Nausea : The recommended dosage for severe nausea is typically 5 to 10 mg administered orally or intramuscularly every 6 to 8 hours, with a maximum of 40 mg per day .

Off-label Uses

Prochlorperazine is also utilized off-label for various conditions:

- Anxiety Disorders : Although not a first-line treatment, it may be prescribed for generalized non-psychotic anxiety at doses less than 20 mg per day for short durations (less than 12 weeks) .

- Acute Mountain Sickness (AMS) : A recent randomized trial indicated that prochlorperazine could be effective in preventing AMS during rapid ascents to high altitudes, potentially limiting morbidity associated with altitude sickness .

Case Studies and Clinical Evidence

Numerous case studies have documented the effectiveness of prochlorperazine in various clinical settings:

- Case Study in Pediatric Care : A report highlighted the adverse effects of off-label prochlorperazine use in children leading to uncontrolled vomiting and prolonged hospitalization. This underscores the need for cautious prescribing practices .

- Efficacy in Emergency Medicine : A systematic review concluded that prochlorperazine is as effective as newer antiemetics like ondansetron for managing nausea in emergency settings, reinforcing its role despite the availability of newer alternatives .

Pharmacological Profile

Prochlorperazine acts primarily by blocking D2 dopamine receptors in the brain, which reduces dopaminergic activity linked to nausea and psychotic symptoms. It also has antihistaminic and anticholinergic properties that contribute to its therapeutic effects .

| Property | Details |

|---|---|

| Drug Class | First-generation antipsychotic (phenothiazine) |

| Mechanism of Action | D2 receptor antagonist; also blocks histaminergic and cholinergic receptors |

| Common Side Effects | Drowsiness, dizziness, constipation, blurred vision |

| Serious Side Effects | Tardive dyskinesia, neuroleptic malignant syndrome |

作用机制

Prochlorperazine mesilate exerts its effects primarily through its anti-dopaminergic activity. It blocks dopamine D2 receptors in the brain, particularly in the chemoreceptor trigger zone and the mesolimbic pathway. This blockade reduces the action of dopamine, leading to its antiemetic and antipsychotic effects . Additionally, it exhibits antagonistic activity at histaminergic, cholinergic, and noradrenergic receptors, contributing to its therapeutic effects .

相似化合物的比较

- Chlorpromazine

- Promethazine

- Fluphenazine

- Trifluoperazine

Prochlorperazine mesilate stands out due to its potent antiemetic and antipsychotic properties, making it a valuable compound in both clinical and research settings.

生物活性

Prochlorperazine mesilate is a phenothiazine derivative primarily used as an antiemetic and antipsychotic. Its biological activity is characterized by its ability to block dopamine receptors in the central nervous system, particularly the D2 subtype, which plays a crucial role in its therapeutic effects against nausea and vomiting as well as its antipsychotic properties.

This compound exerts its pharmacological effects through several mechanisms:

- Dopamine Receptor Antagonism: It primarily blocks D2 dopamine receptors in the brain, particularly in the chemoreceptor trigger zone (CTZ) which is involved in the vomiting reflex. This action reduces the sensation of nausea and prevents vomiting .

- Histaminergic and Cholinergic Receptor Blockade: In addition to dopamine receptors, prochlorperazine also antagonizes histamine H1 and cholinergic receptors, contributing to its antiemetic effects and sedation .

- Inhibition of P2X7 Receptors: Recent studies have shown that prochlorperazine can inhibit P2X7 receptors in human macrophages, affecting calcium ion influx independently of its dopaminergic activity .

Pharmacokinetics

- Absorption: Prochlorperazine is well absorbed from the gastrointestinal tract with an oral bioavailability of approximately 12.5%. Peak plasma concentrations are reached about 5 hours post-administration .

- Metabolism: It undergoes extensive hepatic metabolism involving oxidation and conjugation, primarily mediated by CYP2D6 .

- Elimination: The drug is primarily excreted via feces and bile, with a half-life ranging from 8 to 9 hours depending on the route of administration .

Clinical Applications

This compound is utilized in various clinical settings:

- Antiemetic Use: It is effective in treating severe nausea and vomiting due to chemotherapy, surgery, or other medical conditions. It has been shown to be comparable to newer antiemetics like ondansetron .

- Psychiatric Indications: It is also prescribed for managing psychotic disorders such as schizophrenia and severe anxiety disorders due to its antipsychotic properties .

Case Study: Harm from Off-Label Use

A notable case reported significant harm when a child switched from liquid this compound to crushed prochlorperazine maleate tablets due to the unavailability of the liquid formulation. The child experienced uncontrolled vomiting leading to multiple healthcare visits. This case highlights the importance of careful dose conversion between formulations .

Clinical Study on Administration Methods

A clinical study compared the incidence of akathisia (a movement disorder) when administering prochlorperazine via a 2-minute push versus a 15-minute intravenous infusion. The results indicated a 50% reduction in akathisia incidence with the slower infusion method, suggesting that administration speed can significantly affect side effect profiles .

Summary of Biological Activity

| Biological Activity | Description |

|---|---|

| Primary Action | D2 dopamine receptor antagonist |

| Additional Actions | Antagonism of H1 histamine and cholinergic receptors |

| Unique Mechanism | Inhibition of P2X7 receptor in macrophages |

| Therapeutic Uses | Antiemetic for nausea/vomiting; antipsychotic for schizophrenia/anxiety |

| Pharmacokinetics | Well absorbed; hepatic metabolism; excreted via feces |

属性

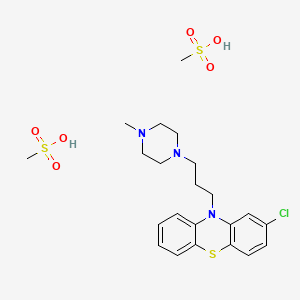

IUPAC Name |

2-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3S.2CH4O3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24;2*1-5(2,3)4/h2-3,5-8,15H,4,9-14H2,1H3;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOUKJFDLARFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.CS(=O)(=O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O6S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199844 | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51888-09-6 | |

| Record name | Prochlorperazine mesilate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051888096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prochlorperazine mesilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine dimethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROCHLORPERAZINE DIMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531SH87H9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。